molecular formula C13H18O2 B3135966 4-methyl-4-(4-methylphenyl)pentanoic Acid CAS No. 40663-79-4

4-methyl-4-(4-methylphenyl)pentanoic Acid

Cat. No. B3135966
Key on ui cas rn: 40663-79-4
M. Wt: 206.28 g/mol
InChI Key: VQEPPIPPMVKOMN-UHFFFAOYSA-N
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Patent
US04067906

Procedure details

Potassium hydroxide (112 g) is slowly dissolved (heat evolved) in ethylene glycol (400 ml) in a 2 liter copper (or stainless steel) flask. The 4-methyl-4-p-tolylpentanenitrile (94 g, 0.5 mol) was then added, the mixture refluxed for 6 hours, cooled to 10° C and diluted with 400 ml ice cold water. Hydrochloric acid (conc., 180 ml) was added slowly (heat evolved, cooling required) until the reaction mixture was acid to congo test paper. The resulting mixture was extracted with benzene, washed with water, concentrated and distilled to yield 92.8 g (89.6%) of the 4-methyl-4-p-tolylpentanoic acid: bp 178° (2 mm); nD20 1.5147;
Quantity
112 g
Type
reactant
Reaction Step One
Name
4-methyl-4-p-tolylpentanenitrile
Quantity
94 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
copper
Quantity
2 L
Type
catalyst
Reaction Step Four
[Compound]
Name
ice
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[CH3:3][C:4]([C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)([CH3:9])[CH2:5]CC#N.Cl.[CH2:18]([OH:21])[CH2:19]O>[Cu]>[CH3:3][C:4]([C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)([CH3:9])[CH2:5][CH2:19][C:18]([OH:21])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
4-methyl-4-p-tolylpentanenitrile
Quantity
94 g
Type
reactant
Smiles
CC(CCC#N)(C)C1=CC=C(C=C1)C
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
Cl
Step Four
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
C(CO)O
Name
copper
Quantity
2 L
Type
catalyst
Smiles
[Cu]
Step Five
Name
ice
Quantity
400 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
(heat evolved, cooling required) until the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with benzene
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CC(CCC(=O)O)(C)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 92.8 g
YIELD: PERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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